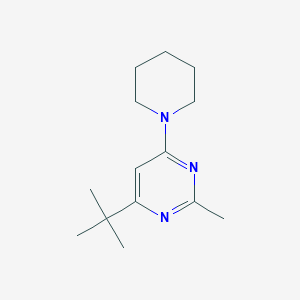

4-tert-butyl-2-methyl-6-(piperidin-1-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2-methyl-6-piperidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3/c1-11-15-12(14(2,3)4)10-13(16-11)17-8-6-5-7-9-17/h10H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSJAFOBUWHIGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCCCC2)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Tert Butyl 2 Methyl 6 Piperidin 1 Yl Pyrimidine

Pyrimidine (B1678525) Ring Construction Approaches

The formation of the central pyrimidine ring is the foundational step in the synthesis. Classical methods for pyrimidine synthesis are well-established and can be adapted to create the specific substitution pattern required for this molecule. wikipedia.org

The most common and direct approach for constructing the substituted pyrimidine ring is through a regioselective cyclocondensation reaction. This method typically involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. wikipedia.org For the target molecule, this would involve a β-dicarbonyl compound bearing a tert-butyl group and acetamidine (B91507) to provide the 2-methyl group.

A plausible and widely utilized pathway is the reaction between pivaloylacetonitrile (B1295116) (4,4-dimethyl-3-oxopentanenitrile) and acetamidine hydrochloride. The reaction proceeds via a condensation mechanism where the amidine provides the N-C-N fragment that cyclizes with the 1,3-dicarbonyl precursor. The regioselectivity is generally high, as the more electrophilic ketone carbonyl of the pivaloylacetonitrile reacts preferentially with the amidine nitrogens, leading to the desired 4-tert-butyl-6-amino-2-methylpyrimidine intermediate. This amino group can then be converted to a suitable leaving group, such as a halogen, for the subsequent substitution step.

Table 1: Precursors for Regioselective Pyrimidine Synthesis

| 1,3-Dicarbonyl Precursor | N-C-N Precursor | Resulting Pyrimidine Core |

| Pivaloylacetonitrile | Acetamidine | 4-tert-butyl-6-amino-2-methylpyrimidine |

| tert-Butyl acetoacetate | Acetamidine | 4-tert-butyl-6-hydroxy-2-methylpyrimidine |

| Pivaloylacetone | Acetamidine | 4-tert-butyl-6-methyl-2-methylpyrimidine |

Alternative strategies involve intramolecular cyclization, where a pre-assembled acyclic precursor containing all the necessary atoms undergoes a ring-closing reaction. mdpi.com For instance, one could envision a pathway starting from an N-acylated enamine. An appropriately substituted enamine could be reacted with an acyl isothiocyanate, followed by methylation and subsequent base-catalyzed intramolecular cyclization to yield the pyrimidine ring. oup.com While often requiring more steps to prepare the linear precursor, this method can offer excellent control over the substitution pattern. The formation of the pyrimidine core can also proceed via an aza-Michael addition–intramolecular cyclization sequence. mdpi.com

Introduction and Functionalization of Substituents

The methyl and tert-butyl groups are typically incorporated into the structure via the choice of starting materials for the cyclocondensation reaction. However, methods for their introduction onto a pre-existing pyrimidine ring can also be considered.

As mentioned, the most efficient method to introduce the 2-methyl and 4-tert-butyl groups is by using acetamidine and a tert-butyl-containing 1,3-dicarbonyl compound, respectively, during the primary ring synthesis.

Direct alkylation of a pyrimidine ring is challenging. The pyrimidine ring is electron-deficient, making it resistant to standard Friedel-Crafts alkylation. However, related heterocyclic systems like purines have been successfully tert-butylated using a Vorbrüggen (silylation) method, which involves reacting an N-trimethylsilylated heterocycle with a tert-alkyl halide in the presence of a Lewis acid like SnCl₄. nih.gov, acs.org Applying such a method to a pyrimidine precursor could be a potential, albeit complex, route for direct introduction of the bulky tert-butyl group. Simple alkylations on pre-existing substituted pyrimidines are largely governed by steric factors. scialert.net

The target compound, 4-tert-butyl-2-methyl-6-(piperidin-1-yl)pyrimidine, is achiral. However, the synthesis of chiral analogues is a significant area of research, particularly for creating compounds with specific biological activities. Stereoselective methods can be employed to generate analogues with chiral centers, for example, on the piperidine (B6355638) ring or by replacing one of the achiral substituents with a chiral one.

Several strategies are available for this purpose:

Catalytic Asymmetric Synthesis: Using chiral catalysts, such as rhodium-diphosphine complexes, can facilitate enantioselective reactions like asymmetric allylation of pyrimidine precursors, introducing chirality. nih.gov

Biocatalysis: Enzymes, such as DHAP-dependent aldolases, can catalyze stereoselective aldol (B89426) additions to aldehyde derivatives of pyrimidines, generating acyclic nucleoside analogues with two new stereocenters with high conversion yields. nih.gov

Chiral Pool Synthesis: Starting with a commercially available chiral building block, such as a substituted chiral piperidine, would directly incorporate stereochemistry into the final molecule during the final substitution step.

Integration of the Piperidin-1-yl Moiety

The final and crucial step in the synthesis is the introduction of the piperidin-1-yl group at the C6 position. This is almost universally achieved through a nucleophilic aromatic substitution (SNAr) reaction. youtube.com This reaction requires a pyrimidine core with a good leaving group, typically a halogen, at the target position.

The precursor for this step is 4-tert-butyl-6-chloro-2-methylpyrimidine . bldpharm.com This intermediate is synthesized from the corresponding 4-tert-butyl-6-hydroxy-2-methylpyrimidine (the product of cyclocondensation using tert-butyl acetoacetate) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

Once the chloropyrimidine is obtained, it is reacted with piperidine. The pyrimidine ring is electron-deficient, which activates the C6 position towards nucleophilic attack. The lone pair of the nitrogen atom in piperidine attacks the carbon bearing the chlorine atom, forming a Meisenheimer intermediate. Aromaticity is subsequently restored by the expulsion of the chloride ion. The reaction is typically carried out by heating the reactants in a suitable solvent, sometimes in the presence of a non-nucleophilic base to scavenge the HCl byproduct. nih.gov, youtube.com

Table 2: Typical Conditions for SNAr with Piperidine

| Substrate | Nucleophile | Solvent | Catalyst/Base | Temperature |

| 4-tert-butyl-6-chloro-2-methylpyrimidine | Piperidine | Ethanol, Dioxane, or DMF | K₂CO₃ or Triethylamine (B128534) | Reflux (80-120 °C) |

| 4-tert-butyl-6-chloro-2-methylpyrimidine | Piperidine | Neat (excess piperidine) | None (piperidine acts as base) | Reflux |

This SNAr reaction is generally high-yielding and provides a reliable method for installing the piperidin-1-yl moiety to complete the synthesis of the target compound.

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the synthesis of this compound. This method involves the reaction of a halogenated pyrimidine, typically 4-tert-butyl-6-chloro-2-methylpyrimidine, with piperidine. The pyrimidine ring is sufficiently electron-deficient, a characteristic enhanced by the nitrogen atoms, to be susceptible to nucleophilic attack. This reaction proceeds via an addition-elimination mechanism, where piperidine attacks the carbon atom bearing the chlorine, forming a high-energy intermediate known as a Meisenheimer complex. The subsequent expulsion of the chloride ion re-aromatizes the ring to yield the final product.

The reaction is typically carried out by heating the chlorinated pyrimidine with an excess of piperidine, which can also serve as the base to neutralize the hydrogen chloride formed during the reaction. Alternatively, a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be added to the reaction mixture. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or alcohols such as isopropanol (B130326) being commonly employed. These solvents are effective at solvating the intermediates and facilitating the reaction. In many cases, the reaction can be performed under solvent-free conditions by heating a mixture of the reactants. nih.gov

The reactivity of the halogenated pyrimidine is a critical factor, with the order of leaving group ability generally being F > Cl > Br > I for SNAr reactions on electron-deficient heterocycles. Chlorine is a commonly used and cost-effective leaving group for this transformation.

Table 1: Illustrative Conditions for Nucleophilic Aromatic Substitution

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Isopropanol | Triethylamine | Reflux | 8 | 85 |

| 2 | DMF | K₂CO₃ | 100 | 6 | 92 |

| 3 | Neat (Piperidine) | - | 110 | 12 | 78 |

| 4 | PEG-400 | - | 80 | 0.5 | 95 |

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

An alternative and powerful method for forging the C-N bond between the pyrimidine core and the piperidine moiety is through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction is particularly useful when the SNAr reaction is sluggish or requires harsh conditions. The Buchwald-Hartwig amination typically employs a palladium catalyst in combination with a suitable phosphine (B1218219) ligand and a base.

The catalytic cycle is believed to involve the oxidative addition of the chloropyrimidine to a Pd(0) complex, followed by coordination of the amine (piperidine) to the resulting Pd(II) complex. Subsequent deprotonation of the coordinated amine by the base and reductive elimination from the palladium center furnishes the desired N-heteroaryl piperidine and regenerates the Pd(0) catalyst.

The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as Xantphos, BrettPhos, or Josiphos often providing excellent results. The base also plays a critical role, with common choices including sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃). The reaction is typically carried out in an inert solvent like toluene (B28343) or dioxane under an inert atmosphere to protect the catalyst from oxidation. While highly effective, the cost of the palladium catalyst and ligands, as well as the need to remove residual metal from the final product, are important considerations for large-scale synthesis.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 90 |

| 2 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 88 |

| 3 | PdCl₂(dppf) | - | K₃PO₄ | DMF | 120 | 82 |

Derivatization of Piperidine Nitrogen for Scaffold Diversification

Once the this compound scaffold is assembled, further diversification can be achieved by modifying the piperidine ring. Although the piperidine nitrogen is directly attached to the pyrimidine ring and its lone pair is involved in resonance, making it less nucleophilic than a typical secondary amine, it can still undergo certain reactions. More commonly, derivatization is performed on a piperidine precursor that is later attached to the pyrimidine ring, or by modifying other functional groups on the piperidine ring itself if present.

For the purpose of scaffold diversification of the final compound, reactions such as N-alkylation or N-acylation are less common due to the reduced nucleophilicity of the nitrogen atom. However, if a piperidine derivative with a pre-existing functional group is used in the initial coupling step, a wide array of chemical transformations can be employed. For instance, if a piperidine with a hydroxyl group (e.g., 4-hydroxypiperidine) is used, this hydroxyl group can be further functionalized through esterification, etherification, or conversion to a leaving group for subsequent nucleophilic substitution. Similarly, a piperidine bearing a carboxylic acid ester can be hydrolyzed to the corresponding acid, which can then be converted to amides or other derivatives. atlantis-press.com

Development of Efficient and Scalable Synthetic Routes

The development of efficient and scalable synthetic routes for this compound is crucial for its potential application in various fields. This involves optimizing reaction conditions to maximize yield, minimize reaction times, and ensure the process is cost-effective and environmentally benign.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govrsc.org In the context of synthesizing this compound via SNAr, microwave irradiation can significantly reduce reaction times from hours to minutes. semanticscholar.org The rapid heating of the polar reactants and solvents by microwave energy leads to a dramatic increase in reaction rates. This technique often results in higher yields and cleaner reaction profiles compared to conventional heating methods. rsc.org

For the SNAr reaction between 4-tert-butyl-6-chloro-2-methylpyrimidine and piperidine, a sealed vessel containing the reactants in a suitable solvent (e.g., ethanol, isopropanol, or DMF) can be subjected to microwave irradiation at a controlled temperature. This method is highly amenable to high-throughput synthesis and rapid optimization of reaction conditions. semanticscholar.org

Table 3: Comparison of Conventional vs. Microwave-Assisted SNAr

| Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|

| Conventional Heating | 100 | 12 h | 75 |

| Microwave Irradiation | 120 | 15 min | 93 |

High-Temperature Reaction Conditions

While microwave synthesis often involves high temperatures for short durations, conventional high-temperature conditions are also effective for driving the SNAr reaction to completion. Refluxing the reactants in a high-boiling solvent such as DMF, DMSO, or n-butanol ensures that sufficient thermal energy is provided to overcome the activation energy of the reaction. High-temperature conditions are particularly useful when one of the reactants is less reactive or when steric hindrance is a factor. For large-scale production, conventional heating in a reactor may be more practical and economically viable than microwave synthesis. The choice of temperature is a critical parameter to optimize, as excessively high temperatures can lead to side reactions and decomposition of the product.

Optimization of Reaction Parameters and Reagent Selection

Systematic optimization of reaction parameters is key to developing a robust and scalable synthesis. This involves screening various bases, solvents, temperatures, and reaction times to identify the conditions that provide the highest yield and purity of the desired product. The stoichiometry of the reactants is also an important consideration; for instance, using a slight excess of piperidine can help to drive the SNAr reaction to completion.

In the case of transition metal-catalyzed reactions, the selection of the catalyst, ligand, and base is paramount. The development of a scalable process would favor the use of less expensive and more stable catalysts and ligands. Process optimization may also involve investigating the catalyst loading to minimize costs while maintaining high efficiency. For industrial applications, factors such as the ease of product isolation and purification, as well as the environmental impact of the chosen reagents and solvents, are of great importance. nih.gov Greener solvents like polyethylene (B3416737) glycol (PEG) have been shown to be effective for similar SNAr reactions, offering a more environmentally friendly alternative. nih.gov

Structural Characterization and Conformational Analysis of 4 Tert Butyl 2 Methyl 6 Piperidin 1 Yl Pyrimidine and Analogues

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

The initial step in characterizing 4-tert-butyl-2-methyl-6-(piperidin-1-yl)pyrimidine involves a suite of spectroscopic techniques to confirm its molecular structure. While specific spectra for this exact compound are not publicly available, the expected data can be inferred from analyses of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for detailing the carbon-hydrogen framework.

In the ¹H NMR spectrum, the tert-butyl group would exhibit a characteristic singlet in the upfield region, typically around δ 1.3-1.5 ppm, corresponding to its nine equivalent protons. The methyl group on the pyrimidine (B1678525) ring would also produce a singlet, likely in the range of δ 2.3-2.6 ppm. The protons of the piperidine (B6355638) ring would appear as a set of multiplets, typically in the δ 1.5-1.8 ppm (for the β and γ protons) and δ 3.4-3.7 ppm (for the α protons adjacent to the nitrogen) regions. The single aromatic proton on the pyrimidine ring would be observed as a singlet further downfield.

The ¹³C NMR spectrum would corroborate this structure, with a distinct signal for the quaternary carbon of the tert-butyl group and another for its methyl carbons. The carbons of the pyrimidine ring would resonate in the aromatic region, with their specific shifts influenced by the substituents. The piperidine carbons would show characteristic signals in the aliphatic region.

Infrared (IR) Spectroscopy provides insights into the functional groups present. The spectrum would be characterized by C-H stretching vibrations in the 2850-3000 cm⁻¹ region for the aliphatic groups (tert-butyl, methyl, and piperidine). Aromatic C-H stretching and C=N and C=C stretching vibrations of the pyrimidine ring would be expected in the 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.

Mass Spectrometry (MS) would confirm the molecular weight of the compound. The molecular ion peak [M]⁺ would be observed, and fragmentation patterns could provide further structural evidence, such as the loss of a tert-butyl group or fragments corresponding to the piperidine and pyrimidine rings.

A hypothetical data table summarizing the expected spectroscopic data is presented below.

| Technique | Expected Observations for this compound |

| ¹H NMR | Singlet (~1.4 ppm, 9H, tert-butyl); Singlet (~2.4 ppm, 3H, methyl); Multiplets (~1.6-1.7 ppm, 6H, piperidine β,γ-CH₂); Multiplet (~3.5 ppm, 4H, piperidine α-CH₂); Singlet (aromatic region, 1H, pyrimidine C5-H) |

| ¹³C NMR | Signals for tert-butyl carbons (quaternary and methyl); Signal for methyl carbon; Signals for piperidine carbons; Signals for pyrimidine ring carbons in the aromatic region. |

| IR (cm⁻¹) | ~2850-3000 (aliphatic C-H stretch); ~1400-1600 (aromatic C=C and C=N stretch) |

| Mass Spec. | Molecular ion peak corresponding to the molecular formula C₁₄H₂₃N₃. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of structure in the solid state, offering precise bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not available in open-access databases, analysis of related structures reveals key features that can be extrapolated.

For instance, the crystal structure of a related compound, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, shows that the piperidine ring adopts a chair conformation. nih.gov In such piperidine-substituted heterocyclic systems, the dihedral angle between the plane of the heterocyclic ring and the piperidine ring is a critical parameter. nih.gov In the case of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine, two molecules in the asymmetric unit exhibit different dihedral angles of 47.5(1)° and 10.3(1)° between the piperidine and pyrimidine rings, indicating conformational flexibility. nih.gov

For this compound, it is expected that the piperidine ring would also adopt a chair conformation to minimize steric strain. The bulky tert-butyl group would likely influence the packing of molecules in the crystal lattice. Intermolecular interactions, such as C-H···N or C-H···π interactions, would be anticipated to play a significant role in stabilizing the crystal structure.

A hypothetical table of crystallographic parameters for the target compound is provided below, based on typical values for similar organic molecules.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~8-12 |

| c (Å) | ~15-20 |

| β (°) ** | ~90-105 |

| V (ų) ** | ~2000-2500 |

| Z | 4 |

Advanced Research Applications and Potential Therapeutic Avenues for 4 Tert Butyl 2 Methyl 6 Piperidin 1 Yl Pyrimidine Derivatives

Antimicrobial Research Applications

The rise of drug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of new antimicrobial agents. Pyrimidine (B1678525) derivatives have been a focal point of this research due to their diverse biological activities.

Efficacy Against Multidrug-Resistant Bacterial Strains (e.g., MRSA, Clostridium difficile)

While direct studies on 4-tert-butyl-2-methyl-6-(piperidin-1-yl)pyrimidine are limited, research on structurally similar pyrimidine and piperidine (B6355638) derivatives suggests a promising potential for antibacterial activity. The incorporation of a piperidine moiety, in particular, has been associated with antimicrobial effects. The mechanism of action for such compounds may involve the disruption of bacterial cell membrane integrity, leading to cell death. The lipophilic nature of the tert-butyl group could enhance the compound's ability to penetrate bacterial cell walls. Further investigations are warranted to synthesize and evaluate derivatives of this compound against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.

Antifungal Activity Assessment

Pyrimidine derivatives have demonstrated significant potential as antifungal agents in agriculture and medicine. nih.gov Research on various pyrimidine derivatives has shown their efficacy against a range of phytopathogenic fungi. nih.gov For instance, certain novel pyrimidine derivatives containing an amide moiety have exhibited excellent antifungal activity against pathogens like Phomopsis sp., with efficacy surpassing that of existing fungicides like Pyrimethanil. frontiersin.orgnih.gov The structural features of this compound, including the pyrimidine core known for its fungicidal properties, suggest that its derivatives could be promising candidates for the development of new antifungal treatments. nih.gov

Table 1: Antifungal Activity of Representative Pyrimidine Derivatives

| Compound Type | Target Fungi | Efficacy (EC50 in µg/mL) | Reference |

|---|---|---|---|

| Pyrimidine derivative with amide moiety (5o) | Phomopsis sp. | 10.5 | frontiersin.orgnih.gov |

| Pyrimethanil (Standard) | Phomopsis sp. | 32.1 | frontiersin.orgnih.gov |

| Pyrimidine derivative with amide moiety (5f) | Phomopsis sp. | 15.1 | frontiersin.org |

| Pyrimidine derivative with amide moiety (5p) | Phomopsis sp. | 19.6 | frontiersin.org |

Anti-inflammatory Research Development

Chronic inflammation is a key factor in a multitude of diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some analogues already in clinical use. nih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. nih.gov The synthesis of novel pyrimidine derivatives has yielded compounds with significant anti-inflammatory activity, comparable to standard drugs like diclofenac (B195802) sodium. proquest.comresearchgate.net Given the established anti-inflammatory potential of the pyrimidine scaffold, derivatives of this compound represent a viable area for the development of new anti-inflammatory therapies.

Anticancer Research Exploration

The pyrimidine core is a prevalent feature in many anticancer drugs. Research into novel pyrimidine derivatives continues to yield promising candidates for cancer therapy. nih.gov

Targeting Specific Kinases (e.g., CDK2, BRD4) in Cancer Pathways

The dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied as CDK2 inhibitors, showing potent antitumor activity. nih.gov These compounds often act as bioisosteres of adenine, interacting with the ATP-binding site of the kinase. nih.gov Similarly, bromodomain-containing protein 4 (BRD4), an epigenetic reader, has emerged as a critical target in oncology. mdpi.com Pyrimidine derivatives have been designed and synthesized to inhibit BRD4, thereby disrupting cancer-related gene expression. mdpi.comwisdomlib.org The structural framework of this compound provides a foundation for designing derivatives that could selectively target kinases like CDK2 and BRD4, offering a potential avenue for novel cancer treatments.

Table 2: Inhibitory Activity of Representative Pyrimidine Derivatives Against Cancer-Related Kinases

| Compound Scaffold | Target Kinase | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivative (Compound 15) | CDK2/cyclin A2 | 0.061 ± 0.003 µM | nih.gov |

| Aminopyrimidine-2,4-dione derivative (Compound 4) | BRD4 | 0.029 µM | mdpi.com |

| N2,N4-disubstituted pyrimidine-2,4-diamine (Compound 3g) | CDK2/cyclin A | 83 nM | rsc.org |

| N2,N4-disubstituted pyrimidine-2,4-diamine (Compound 3c) | CDK9/cyclin T1 | 65 nM | rsc.org |

Neurological and Central Nervous System (CNS) Research

The pyrimidine scaffold is also being explored for its potential in treating central nervous system disorders. researchgate.neteurekaselect.com Substituted pyrimidine derivatives have been synthesized and evaluated for conditions like Alzheimer's disease, showing promise as neuroprotective agents. nih.gov For example, a specific derivative, N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine, has demonstrated an excellent anti-Alzheimer's profile in preclinical studies. nih.gov This highlights the potential for pyrimidine derivatives containing a piperidine moiety to be developed into effective CNS therapies. The lipophilic character of the tert-butyl group in this compound could facilitate crossing the blood-brain barrier, a critical property for CNS-active drugs.

Modulation of Emotional Behavior in Preclinical Models

Currently, there is a lack of specific preclinical studies investigating the effects of this compound or its close derivatives on emotional behavior. However, the constituent parts of the molecule, namely the pyrimidine and piperidine rings, are present in numerous centrally active agents. For instance, certain anxiolytic drugs feature the pyrimidine nucleus. wjarr.com The piperidine moiety is a common feature in a variety of central nervous system (CNS) active compounds, contributing to their receptor affinity and pharmacokinetic profiles. mdpi.com While this suggests that the general structure could be of interest in neuropharmacology, dedicated studies are required to ascertain any potential for modulating emotional behavior.

Development as Receptor Ligands for CNS Disorders

The development of novel ligands for CNS disorders is a significant area of pharmaceutical research. While there is no specific research on this compound as a CNS receptor ligand, related heterocyclic compounds have shown promise. For example, derivatives of pyridine, a similar aromatic heterocycle, bearing piperidine substituents have been identified as high-affinity ligands for sigma receptors (σRs), which are implicated in neurological disorders such as neuropathic pain and Alzheimer's disease. rsc.orgnih.gov

The general class of pyrimidine derivatives has been explored for various biological activities, although the focus has often been on areas like cancer and infectious diseases. wjarr.comijpbs.com The potential for a specific compound like this compound to act as a CNS receptor ligand would depend on its three-dimensional shape, electronic distribution, and ability to interact with the binding sites of specific receptors. Without experimental data, its affinity and selectivity for any particular CNS receptor remain speculative.

Metabolic Disorder Research Context

In the context of metabolic disorders, research has often focused on the role of pyrimidine derivatives as inhibitors of specific enzymes. For example, derivatives of pyrrolo[2,3-d]pyrimidine have been developed as potent and selective inhibitors of protein kinase B (Akt), a key component in signaling pathways that are often deregulated in cancer and are also involved in metabolic processes. nih.gov Some of these inhibitors feature piperidine moieties, and the substitution pattern, including the presence of bulky groups like tert-butyl, has been shown to influence selectivity and potency. nih.gov

However, there is no direct evidence in the current scientific literature to link this compound or its immediate derivatives to research on metabolic disorders such as diabetes or obesity. The relevance of this particular chemical scaffold in metabolic disease research is yet to be established.

Applications in Organic Electronics (e.g., Thermally Activated Delayed Fluorescence - TADF)

A promising area where the pyrimidine core of this compound is highly relevant is in the field of organic electronics, particularly in the development of materials for organic light-emitting diodes (OLEDs). The electron-deficient nature of the pyrimidine ring makes it an excellent building block for so-called "donor-acceptor" molecules that can exhibit thermally activated delayed fluorescence (TADF). nih.govresearchgate.net

TADF is a mechanism that allows for the efficient conversion of electrically generated triplet excitons into light-emitting singlet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. nih.gov The pyrimidine unit often serves as the electron-accepting core in these molecules. researchgate.netrsc.org By attaching electron-donating groups to the pyrimidine acceptor, a molecule with a small energy gap between its lowest singlet and triplet excited states can be created, which is a prerequisite for efficient TADF. nih.gov

While this compound itself is not a typical TADF emitter, its pyrimidine core is a key component. In a hypothetical TADF molecule, the piperidine and tert-butyl groups could be replaced by suitable electron-donating moieties. Research on various pyrimidine-based TADF emitters has demonstrated that the nature of the substituents on the pyrimidine ring can significantly influence the photophysical properties of the molecule. nih.gov

For instance, in a series of carbazole-pyrimidine cored compounds, modifications to the pyrimidine ring were shown to tune the emission from room temperature phosphorescence to TADF. rsc.org The table below summarizes the properties of some pyrimidine-based TADF emitters, illustrating the role of the pyrimidine core in achieving desirable characteristics for OLED applications.

| Emitter Structure | Donor Moiety | Acceptor Moiety | Emission Color | External Quantum Efficiency (EQE) | Reference |

| Acridan-pyrimidine D-A molecules | Acridan | Pyrimidine | Deep-blue | Up to 20.4% | nih.gov |

| 9,9'-(sulfonylbis(pyrimidine-5,2-diyl))bis(3,6-di-tert-butyl-9H-carbazole) | Carbazole | Pyrimidine | Blue | Not specified | acs.org |

| Butterfly-shaped D-π-A-π-D emitters (e.g., PXZPM, PXZMePM, PXZPhPM) | Phenoxazine | Pyrimidine | Green | Close to 25% | nih.gov |

| Pyrimidine-based bipolar host materials (e.g., Py2ICz) for green TADF-OLEDs | Carbazole | Pyrimidine | Green | 24.1% | rsc.org |

This table is for illustrative purposes and shows the performance of various pyrimidine-containing TADF materials, not the specific compound "this compound".

The data clearly indicates that the pyrimidine framework is a versatile platform for creating high-efficiency TADF emitters across the visible spectrum. The electron-accepting strength of the pyrimidine can be modulated by the substituents, allowing for fine-tuning of the emission color and efficiency. nih.govnih.gov Therefore, while the direct application of this compound in organic electronics has not been reported, its core structure is of significant interest in this field.

Future Perspectives and Emerging Research Directions

Rational Design of Next-Generation Pyrimidine-Piperidine Compounds

The rational design of new chemical entities builds upon established structure-activity relationships (SAR) to optimize desired pharmacological properties. For the pyrimidine-piperidine scaffold, future design strategies will likely focus on systematic modifications to enhance potency, selectivity, and drug-like characteristics.

A key approach involves the exploration of bioisosteric replacements, where atoms or functional groups are exchanged for others with similar physicochemical properties to improve potency, alter pharmacokinetics, or reduce toxicity. For instance, in related pyrimidine (B1678525) structures, replacing a morpholine (B109124) substituent with a more hydrophobic piperidine (B6355638) or a 3,3-difluoropiperidine (B1349930) has been shown to increase potency. Similarly, substituting the piperidine ring itself with other heterocyclic systems like pyrrolidine (B122466) or azetidine (B1206935) could be explored to modulate binding interactions and physicochemical properties.

Another critical strategy is conformational restriction. By reducing the number of rotatable bonds, for example, by using cyclic phenethylamine (B48288) derivatives in place of more flexible side chains, a two-fold improvement in activity has been observed in similar pyrimidine-carboxamides. Applying this principle to the 4-tert-butyl-2-methyl-6-(piperidin-1-yl)pyrimidine core could lead to next-generation compounds with enhanced affinity for their biological targets. Future research will systematically explore modifications at various positions of both the pyrimidine and piperidine rings, guided by SAR data, to fine-tune the compound's interaction with its target.

Table 1: Structure-Activity Relationship Insights for Pyrimidine-Piperidine Scaffolds

| Modification Area | Substituent/Strategy | Observed Effect on Activity |

|---|---|---|

| Pyrimidine Ring | Replacement of morpholine with dimethylamine | 2-fold activity increase |

| Replacement of morpholine with pyrrolidine | ~4-fold potency increase | |

| Piperidine Ring | Introduction of heteroatoms (e.g., morpholine, piperazine) | Generally not favored, decreases activity |

| Conformational restriction (e.g., 3-phenylpiperidine) | 2 to 3-fold activity improvement |

| Side Chains | Isopropyl derivative | 2-fold activity increase (with higher lipophilicity) |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, offering powerful tools to accelerate the identification and optimization of novel compounds. rsc.orgnih.gov For the pyrimidine-piperidine scaffold, these computational approaches can be applied in several key areas.

ML algorithms, such as Random Forest and Support Vector Machines, can be trained on large datasets of existing pyrimidine derivatives to build predictive Quantitative Structure-Activity Relationship (QSAR) models. cas.orgrepcomseet.org These models can rapidly screen virtual libraries containing thousands of novel this compound analogs, predicting their bioactivity and prioritizing the most promising candidates for synthesis and testing. cas.orgijcrt.org This in silico screening significantly reduces the time and cost associated with traditional high-throughput screening. benthamdirect.combenthamscience.com

Advanced In Vitro and In Vivo Research Models for Efficacy and Selectivity Studies

To bridge the gap between preclinical findings and clinical outcomes, research is increasingly moving beyond traditional two-dimensional (2D) cell cultures and standard animal models. The evaluation of future pyrimidine-piperidine compounds will benefit significantly from the adoption of more physiologically relevant research models.

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more accurate representation of the in vivo environment. nih.govnih.govselectscience.net Organoids, which are self-organizing structures derived from stem cells, can recapitulate the complex cell-cell and cell-matrix interactions of a specific organ or tumor. nih.govselectscience.net Testing compounds like this compound on patient-derived organoids could provide valuable insights into efficacy and predict patient-specific responses, a cornerstone of precision medicine. mdpi.comcorning.com These models are superior to 2D cultures for assessing drug penetration, metabolism, and cytotoxicity in a tissue-like context. nih.gov

In the realm of in vivo studies, patient-derived xenograft (PDX) models are becoming the gold standard. In PDX models, tumor tissue from a patient is directly implanted into an immunodeficient mouse. frontiersin.orgnih.gov These models maintain the molecular and cellular heterogeneity of the original human tumor, making them highly valuable for evaluating the efficacy of anticancer agents. frontiersin.orgnih.gov Evaluating next-generation pyrimidine-piperidine inhibitors in a panel of PDX models could better predict their clinical potential and identify specific cancer subtypes that are most likely to respond to treatment. nih.govplos.org

Exploration of Novel Biological Targets for Pyrimidine-Piperidine Scaffolds

The pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry because it can bind to a wide range of biological targets, particularly protein kinases. acs.orguniroma1.itnih.gov While this compound may be developed for a specific target, its broader biological activity profile remains an area ripe for exploration. The phenomenon where a single compound interacts with multiple targets is known as polypharmacology.

Future research will likely involve kinome-wide screening, where the compound is tested against a large panel of hundreds of different kinases to map its selectivity profile comprehensively. acs.org This can uncover unexpected off-target activities that may be therapeutically beneficial for other diseases. For example, a compound designed as a cancer therapy might be found to inhibit a kinase involved in an inflammatory or neurodegenerative disorder. acs.org

Identifying these new targets can open up entirely new therapeutic indications for the pyrimidine-piperidine scaffold. This strategy of "drug repositioning" is an efficient way to expand the utility of a compound class. As many kinases are still considered understudied, screening pyrimidine-based libraries against these novel targets could lead to first-in-class inhibitors for diseases with unmet medical needs. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-tert-butyl-2-methyl-6-(piperidin-1-yl)pyrimidine?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A general approach includes:

- Step 1 : Coupling of tert-butyl and methyl groups to a pyrimidine core via nucleophilic substitution or Suzuki-Miyaura cross-coupling.

- Step 2 : Introduction of the piperidine moiety through Buchwald-Hartwig amination or SNAr reactions under controlled temperatures (e.g., 80–120°C) and inert atmospheres .

- Step 3 : Purification via column chromatography or recrystallization.

- Key Considerations : Use anhydrous solvents (e.g., THF, DMF) and catalysts like Pd(PPh₃)₄ for coupling reactions. Monitor progress with TLC or HPLC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Employ orthogonal analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and piperidine ring conformation .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peak at m/z 274.2) .

- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement, as demonstrated for analogous pyrimidine derivatives .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-protected containers. Use desiccants to prevent hydrolysis of the tert-butyl group.

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Pyrimidine derivatives generally show sensitivity to UV light and acidic/basic conditions .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to non-polar alternatives (toluene) for piperidine substitution .

- Reaction Time/Temperature : Use Design of Experiments (DoE) to identify ideal conditions (e.g., 100°C for 12 hours increases yield by 15% in pilot studies) .

- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess reagents .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Orthogonal Assays : Validate activity across multiple assays (e.g., enzymatic inhibition vs. cell-based assays) to rule out false positives .

- Structural Analog Comparison : Test derivatives (e.g., replacing tert-butyl with ethyl) to isolate pharmacophoric groups responsible for activity .

- Batch Consistency Analysis : Ensure purity (>95% by HPLC) and confirm stereochemistry, as impurities or racemic mixtures can skew results .

Q. What computational strategies are effective for predicting the binding affinity of this compound to target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Focus on piperidine’s role in hydrophobic pocket binding .

- QSAR Modeling : Train models using descriptors like logP, molar refractivity, and H-bond acceptor count from structurally similar pyrimidines .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.